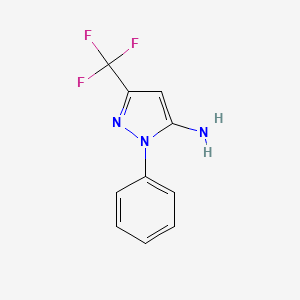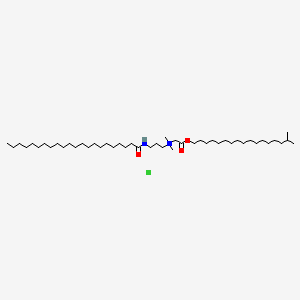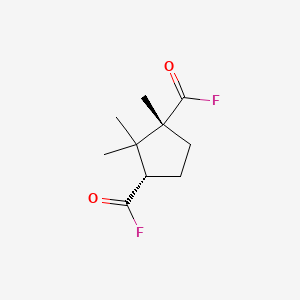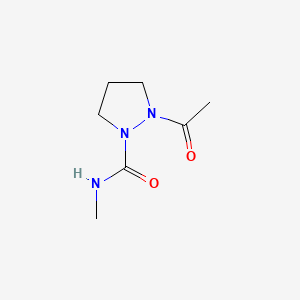
1-苯基-3-(三氟甲基)-1H-吡唑-5-胺
概述
描述
Synthesis Analysis
A regioselective synthesis of 3-trifluoromethyl-1-phenyl-1H-pyrazoles (1,3-isomers) as well as their 1,5-isomers (5-trifluoromethyl-1-phenyl-1H-pyrazoles), is described . The 1,3-isomers were obtained from the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones followed by deprotective hydrolysis .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and depend on the specific conditions . More detailed information would be available in specialized chemistry literature.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds include their molecular weight, InChI code, storage temperature, purity, and physical form . For example, “1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol” has a molecular weight of 228.17, an InChI code of 1S/C10H7F3N2O/c11-10(12,13)9-8(16)6-15(14-9)7-4-2-1-3-5-7/h1-6,16H, and is a solid at room temperature .科学研究应用
杂环酮烯缩氨基的合成: Yu等人的研究(2013)描述了一种无溶剂合成1H-吡唑-5(4H)-酮类杂环酮烯缩氨基库的方法,该方法显示出在药物发现应用中的前景(Yu et al., 2013)。
吡唑甲酰胺的合成: Prabakaran等人(2012)实现了5-(三氟甲基)-N-烷基-1-(3-苯基异喹啉-1-基)-1H-吡唑-4-甲酰胺的合成,这与化学合成有关(Prabakaran et al., 2012)。
抗菌活性: Leelakumar等人(2022)探索了5-苯基-3-(三氟甲基)-1H-吡唑类似物的抗菌活性,突出了它们在药物化学中的潜力(Leelakumar et al., 2022)。
抗癌剂: Chavva等人(2013)合成了烷基酰胺官能化的三氟甲基取代的吡唑并[3,4-b]吡啶衍生物作为潜在的抗癌剂(Chavva et al., 2013)。
区域选择性合成: Zanatta等人(2013)描述了3-三氟甲基-1-苯基-1H-吡唑的区域选择性合成,证明了此类化合物的化学多功能性(Zanatta et al., 2013)。
偶氮席夫碱的合成: Özkınalı等人(2018)合成了含有偶氮基团的新型吡唑席夫碱,强调了它们的波谱和理论意义(Özkınalı et al., 2018)。
抗菌活性: Idrees等人(2019)报道了包含1-苯基-3-(三氟甲基)-1H-吡唑的新型化合物的合成和抗菌活性,为生物活性分子的领域做出了贡献(Idrees et al., 2019)。
抗结核剂: Emmadi等人(2015)开发了新型氟代吡唑并-1,2,3-三唑杂化物作为抗结核剂,表明这些衍生物的治疗潜力(Emmadi et al., 2015)。
共聚催化剂: Matiwane等人(2020)研究了吡唑基乙基胺)锌(II)羧酸盐配合物作为CO2和环己烯氧化物共聚的催化剂,显示出工业应用潜力(Matiwane et al., 2020)。
安全和危害
属性
IUPAC Name |
2-phenyl-5-(trifluoromethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)8-6-9(14)16(15-8)7-4-2-1-3-5-7/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZQHBMKRKOPKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655610 | |
| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
182923-55-3 | |
| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2,2'-Dimethyl-4-(4-hydroxy-5-carboxyphenylazo)-4'-[5-(4-sulfophenylazo)-2,6-dihydroxy-phenylazo]biphenyl](/img/structure/B575543.png)
![1h-Pyrrolo[2,1-d][1,2,5]triazepine](/img/structure/B575547.png)